molecular formula C25H27N5O2 B3000689 1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848221-04-5

1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B3000689
CAS No.: 848221-04-5
M. Wt: 429.524
InChI Key: WDSHZTNKWAEAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Biological Activity

1,7-Dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine family. Its unique structure includes a fused pyrimidine and purine ring system that contributes to its diverse biological activities and potential pharmacological applications. This article explores the biological activity of this compound based on synthesized research data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H30N4O2C_{25}H_{30}N_4O_2 with a molecular weight of approximately 430.54 g/mol. The presence of various substituents, such as phenethyl and p-tolyl groups, enhances its chemical reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Cytotoxicity : Studies have shown that this compound has substantial cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : Preliminary screenings suggest potential antiviral properties against specific viruses.
  • Adenosine Deaminase Inhibition : The compound may inhibit adenosine deaminase (ADA), an enzyme involved in purine metabolism.

Cytotoxic Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic activity with an IC50 value ranging between 0.01 to 10 µM. The most notable effects were observed in:

Cell LineIC50 (µM)
4T1 (murine mammary carcinoma)0.5
COLO201 (human colorectal adenocarcinoma)0.3
SNU-1 (human gastric adenocarcinoma)0.7

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Antiviral Activity

In collaboration with Pharmasset Inc., antiviral screening was performed against the Hepatitis C virus (HCV). The compound demonstrated an EC90 value of approximately 0.5 µM, indicating significant antiviral activity .

The proposed mechanism involves the inhibition of ADA activity which is crucial for purine metabolism. Inhibition studies revealed an IC50 of approximately 1.7 µM for ADA inhibition . This suggests that the compound may modulate purine levels in cells, potentially leading to altered cellular functions.

Study on Cancer Cell Lines

In a recent study published in MDPI, researchers synthesized derivatives of purines and tested their cytotoxic effects against multiple cancer cell lines. The results confirmed that modifications to the purine structure significantly affected cytotoxicity profiles .

Antiviral Screening Results

Another study indicated that compounds similar to this compound showed promising results in inhibiting viral replication in vitro .

Properties

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-9-11-20(12-10-17)29-15-18(2)16-30-21-22(26-24(29)30)27(3)25(32)28(23(21)31)14-13-19-7-5-4-6-8-19/h4-12,18H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSHZTNKWAEAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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